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molecular formula C7H16N2O B8357874 N,N-dimethyl-5-amino-2-pentanone oxime

N,N-dimethyl-5-amino-2-pentanone oxime

Cat. No. B8357874
M. Wt: 144.21 g/mol
InChI Key: CLWGEJURZNLPMH-UHFFFAOYSA-N
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Patent
US05792763

Procedure details

A mixture of 20 gm (167 mMol) N,N-dimethyl-5-amino-2-pentanone, 14.5 gm (208 mMol) hydroxylamine hydrochloride, and 8.8 gm (83 mMol) sodium carbonate in 50 mL water was heated at reflux for 1.5 hours. After cooling to room temperature, the reaction mixture was extracted with dichloromethane. The organic extracts were combined, dried over sodium sulfate and concentrated under reduced pressure. The residual oil crystallized on standing at room temperature. The solid was washed with hexane to provide 12.8 gm (54%) of the desired oxime as a colorless solid in two crops.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=O)[CH3:7].Cl.[NH2:11][OH:12].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][N:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=[N:11][OH:12])[CH3:7] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN(CCCC(C)=O)C
Name
Quantity
14.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
8.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil crystallized
CUSTOM
Type
CUSTOM
Details
on standing at room temperature
WASH
Type
WASH
Details
The solid was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
CN(CCCC(C)=NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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